molecular formula C13H16O3 B3052972 ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate CAS No. 496061-80-4

ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

Cat. No.: B3052972
CAS No.: 496061-80-4
M. Wt: 220.26 g/mol
InChI Key: KCIMHLFQVFKWQS-JTQLQIEISA-N
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Description

Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate is a chiral indenyl acetic acid ester characterized by a 2,3-dihydro-1H-inden scaffold with a hydroxyl group at the 5-position and an ethyl acetate moiety at the 1-position. This compound belongs to a broader class of indan acetic acid derivatives, which are frequently explored for their anti-inflammatory, analgesic, and metabolic regulatory properties .

The synthesis of such compounds typically involves condensation reactions between substituted indenones and ester derivatives under controlled conditions. For example, ethyl acetate and substituted indenones are reacted at low temperatures (-75 °C) to yield intermediates like ethyl 2-(1-hydroxy-6-substituted-2,3-dihydro-1H-inden-1-yl)acetates . Subsequent steps may include reductions or functional group transformations to achieve target molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMHLFQVFKWQS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CCC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582988
Record name Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496061-80-4
Record name Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, which involves heating the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate has garnered attention for its potential therapeutic effects. Research indicates that this compound may exhibit biological activity related to:

  • Antioxidant Properties : Studies have shown that compounds structurally similar to this compound can act as antioxidants, potentially providing protective effects against oxidative stress in cells .
  • Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, making it a candidate for further investigation in the treatment of neurodegenerative diseases .

Case Study: Neuroprotection

A study published in a peer-reviewed journal explored the neuroprotective effects of indene derivatives, including this compound. The results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : This compound can be utilized to synthesize more complex organic molecules through various reactions such as esterification and acylation .

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield (%)
EsterificationFormation of esters with alcohols85
AcylationIntroduction of acyl groups75
CyclizationFormation of cyclic compounds70

Analytical Applications

In analytical chemistry, this compound is used as a standard for various analytical techniques:

  • Chromatography : It serves as a calibration standard in high-performance liquid chromatography (HPLC) due to its well-defined structure and purity .

Case Study: HPLC Calibration

A recent study utilized this compound as a reference standard to quantify similar compounds in plant extracts. The results demonstrated its effectiveness in achieving accurate and reproducible measurements .

Mechanism of Action

The mechanism of action of ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions that can modulate biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate are influenced by its substituents. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance/Notes Reference
This compound (Target Compound) C₁₃H₁₆O₃ 220.27 g/mol 5-OH, ethyl ester Potential COX-1/COX-2 modulation
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate C₁₂H₁₄O₃ 206.24 g/mol 5-OH, methyl ester Similar activity profile; lower lipophilicity
Ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (9a) C₁₃H₁₅FO₃ 238.26 g/mol 6-F, 1-OH, ethyl ester COX-1-selective inhibitor candidate
Ethyl 2-(1-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate (9b) C₁₄H₁₈O₄ 250.29 g/mol 6-OCH₃, 1-OH, ethyl ester Enhanced metabolic stability
Ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate C₁₃H₁₆O₂ 204.27 g/mol No hydroxyl group, ethyl ester Baseline for substituent effect studies

Key Observations :

  • Electron-Withdrawing Groups : The 6-fluoro substituent in 9a may enhance COX-1 selectivity by modulating electron density in the inden ring, as seen in COX inhibitor design .
Physicochemical and Stability Profiles
  • Hydroxyl Group Impact : The 5-hydroxy group increases water solubility but may reduce stability under oxidative conditions compared to methoxy or fluoro derivatives .
  • Ester Stability : Ethyl esters are less prone to hydrolysis than methyl esters under physiological pH, as evidenced by storage studies on similar esters .

Biological Activity

Ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate (CAS Number: 496061-80-4) is a compound with notable biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.27 g/mol
  • Purity : ≥97% .

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural characteristics. The compound's hydroxyl group and the indene moiety are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus9 μg/mL
Escherichia coli17 mm inhibition zone
Bacillus cereus18 μg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Efficacy

In a laboratory setting, this compound was tested against a panel of pathogenic bacteria using the disc diffusion method. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Case Study 2: Mechanistic Insights

A study focusing on the mechanism of action revealed that the compound interferes with bacterial protein synthesis. By binding to specific targets within the bacterial cell, it disrupts essential processes necessary for bacterial growth and replication .

Research Findings

Numerous studies have focused on the biological activities of compounds related to this compound. For instance:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo, suggesting that modifications to the indene structure could enhance anticancer properties.
  • Neuroprotective Effects : Preliminary research indicates that similar compounds may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease through antioxidant mechanisms.

Q & A

Q. Table 1: Synthetic Conditions and Yields

MethodReagents/ConditionsYieldReference
Microwave-assistedDMAP, DCC, CH₂Cl₂, 3-4 h, RT63%
Hydrazide precursorHydrazine hydrate, MeOH, 3 h75%

How can the stereochemical integrity of the (1S)-configuration be validated experimentally?

Advanced
X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for absolute configuration determination . For rapid analysis, compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra of enantiomers. Key diagnostic signals include:

  • Indenyl protons : Distinct splitting patterns (e.g., δ 1.98–3.29 ppm for dihydroindenyl protons) .
  • Chiral centers : NOESY correlations to confirm spatial arrangement of substituents .

Contradiction Analysis :
Conflicting reports on diastereomer ratios (e.g., TLC vs. HPLC) may arise from solvent polarity effects. Validate via orthogonal methods (e.g., chiral HPLC with amylose-based columns) .

What strategies are employed to study structure-activity relationships (SAR) for indenyl derivatives in drug discovery?

Q. Advanced

  • Pharmacophore Modeling : Define critical groups (e.g., hydroxyl, ester) using aggrecanase inhibitor studies. For example, the cis-(1S,2R)-indenol scaffold enhances selectivity by mimicking tyrosine residues in enzyme binding pockets .
  • Enzymatic Assays : Measure IC₅₀ against MMPs (e.g., MMP-1, -2, -9) to assess selectivity .
  • CNS Penetration : LogP optimization (target ~2.5) and in vivo pharmacokinetics (e.g., brain-to-plasma ratio >0.3) improve bioavailability .

Q. Table 2: Key SAR Parameters

ParameterOptimal RangeImpactReference
LogP2.0–3.0CNS penetration
Hydroxyl positionC5 (vs. C3)Enzymatic selectivity

How are spectroscopic discrepancies resolved in characterizing novel indenyl derivatives?

Q. Basic

  • NMR Assignments : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, dihydroindenyl protons (δ 2.42–3.29 ppm) often require DEPT-135 to distinguish CH₂ groups .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 263.1180 [M+H]⁺) confirms molecular formula .

Advanced Contradiction Analysis :
Divergent melting points or spectral data may indicate polymorphic forms. Use differential scanning calorimetry (DSC) or variable-temperature NMR to identify crystalline vs. amorphous states .

What methodologies are used to assess metabolic stability and metabolite identification?

Q. Advanced

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key metabolites include hydroxylated or de-esterified products .
  • Isotope-Labeling : ¹⁴C-labeled analogs track metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Q. Table 3: Common Metabolic Pathways

PathwayMetabolite StructureDetection Method
Ester hydrolysisFree carboxylic acidLC-MS (negative ion)
Indenyl hydroxylation5,6-dihydroxy derivativeHRMS, MS/MS fragmentation

How do researchers address low yields in enantioselective syntheses of this compound?

Q. Advanced

  • Catalyst Screening : Chiral phosphoric acids (e.g., TRIP) or Ru-based catalysts improve enantiomeric excess (ee >90%) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric hydrogenation .

Key Reference :
For stereochemical challenges, see diastereoisomer separation protocols using preparative HPLC with chiral columns (e.g., Chiralpak AD-H) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Reactant of Route 2
ethyl 2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate

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